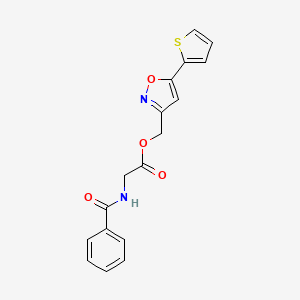
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate" is a novel molecule that is likely to possess interesting chemical and biological properties due to the presence of thiophene and isoxazole rings. These heterocyclic components are often found in compounds with significant pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and functionalities discussed can provide insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves various cyclization and condensation reactions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved by cyclization of thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% . Similarly, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides involved multiple steps, starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol, and proceeding through various intermediates . These methods could potentially be adapted for the synthesis of "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been established using spectral analysis and X-ray diffraction studies. For example, the crystal structure of a related compound was determined to crystallize in the monoclinic space group with specific cell parameters, and the structure was stabilized by various hydrogen bonds and π-π interactions . These techniques could be applied to determine the molecular structure of "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate" and to understand its conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of thiophene-containing compounds includes electrophilic substitution reactions such as nitration, bromination, sulfonation, formylation, and acylation . The specific substitution patterns and reaction conditions can influence the regioselectivity and yield of the desired products. These reactions could be relevant for further functionalization of "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate" to obtain derivatives with altered physical, chemical, or biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen, sulfur, and oxygen can affect the compound's polarity, solubility, and reactivity. The related compounds synthesized in the papers provided have been characterized by IR, NMR, and mass spectral studies, which are essential for confirming the structures and understanding the properties of these molecules . These analytical techniques would be crucial for the comprehensive analysis of the physical and chemical properties of "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate".
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis of Derivatives : The compound has been utilized in the synthesis of various derivatives, such as 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones and 1,3,4-oxadiazoles. These compounds show potential in further chemical research and applications (Rajanarendar et al., 2006).
- Crystal Structure Analysis : The crystal structure of related compounds, like 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been established through spectral analysis and X-ray diffraction studies, aiding in the understanding of their physical and chemical properties (Sharma et al., 2016).
Chemical and Biological Activities
- Anticancer Evaluation : Derivatives of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate have been synthesized and evaluated for their potential anticancer activities. These studies are crucial in exploring new therapeutic agents (Salahuddin et al., 2014).
- Antimicrobial and Antifungal Activities : The derivatives of this compound have been tested for antimicrobial and antifungal activities, providing insights into their potential use as novel antimicrobial agents (Daidone et al., 1988).
Material Science and Corrosion Inhibition
- Electrochemical and Material Properties : The compound and its derivatives have been explored for their electrochemical properties, including their use in corrosion inhibition, which is significant for industrial applications (Ammal et al., 2018).
Other Applications
- Herbicide Development : Derivatives of this compound have been used in the development of new herbicides, demonstrating its utility in agricultural chemistry (Koo et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-16(10-18-17(21)12-5-2-1-3-6-12)22-11-13-9-14(23-19-13)15-7-4-8-24-15/h1-9H,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABJDCSUEYTKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phosphonium iodide](/img/structure/B3011240.png)
![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011247.png)
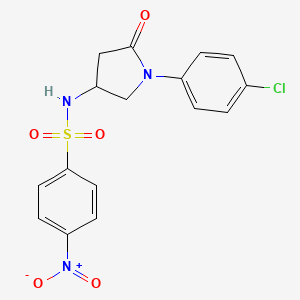
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3011250.png)
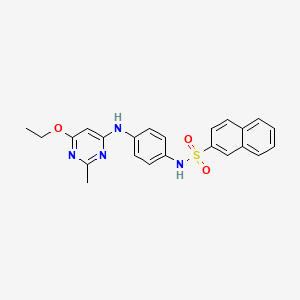
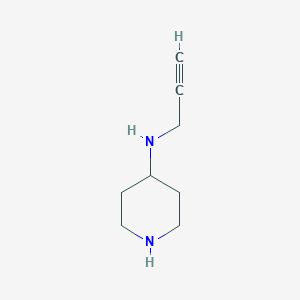

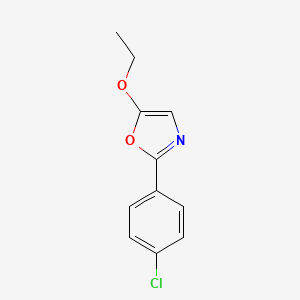
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B3011257.png)
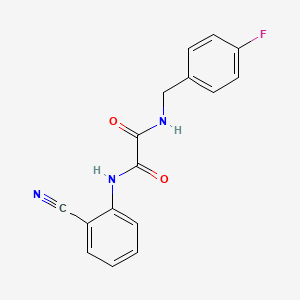
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(dimethylamino)benzamide](/img/structure/B3011260.png)